molecular formula C6H14ClN3 B8452284 5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

Cat. No. B8452284
M. Wt: 163.65 g/mol
InChI Key: JPQIZEWXWKGDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815853B2

Procedure details

2.5 g of 2,2-dimethylpropane-1,3-diamine and 2.17 g of guanidine hydrochloride are heated to 140° C. under argon for 4 h. After returning to RT, add ethanol and dry evaporate. 3.9 g (yield=95%) of 5,5-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride are obtained as a white powder used as such.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH2:5][NH2:6])[CH2:3][NH2:4].[ClH:8].[NH2:9][C:10](N)=N>C(O)C>[ClH:8].[CH3:1][C:2]1([CH3:7])[CH2:5][NH:6][C:10]([NH2:9])=[N:4][CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(CN)(CN)C
Name
Quantity
2.17 g
Type
reactant
Smiles
Cl.NC(=N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After returning to RT
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1(CN=C(NC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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